Methyl 2-chloroquinazoline-4-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Novel Derivatives
Methyl 2-chloroquinazoline-4-carboxylate serves as a precursor in the synthesis of various novel derivatives with potential biological activities. For instance, the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013). Similarly, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates demonstrates promising antioxidant properties (Saraiva et al., 2015).
Antitumor Properties
Research into 7-chloroquinoline-1,2,3-triazoyl-carboxamides reveals significant antitumor properties, including cytotoxic activities against human bladder carcinoma cells. These compounds induce cell cycle arrest and apoptosis, showcasing their potential as cancer therapeutics (Sonego et al., 2019).
Antioxidant and Antidiabetic Activities
Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant and antidiabetic potential. These compounds exhibit promising activity in reducing high glucose levels in the human body, indicating their potential use as anti-diabetic agents (Murugavel et al., 2017).
Antimicrobial Studies
Derivatives of methyl 2-chloroquinazoline-4-carboxylate have shown moderate superoxide scavenging activity and significant antimicrobial efficacy against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents (Ahmad et al., 2012).
Cytotoxicity Studies
Studies on novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates have demonstrated their cytotoxicity against human breast cancer cell lines, further establishing the anticancer potential of chloroquinoline derivatives (Mphahlele et al., 2014).
Future Directions
properties
IUPAC Name |
methyl 2-chloroquinazoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)8-6-4-2-3-5-7(6)12-10(11)13-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFJIYLQUPOOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC2=CC=CC=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloroquinazoline-4-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.